4-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate is a complex organic compound with the molecular formula C27H24N2O4 and a molecular weight of 440.503 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds .
Scientific Research Applications
4-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate is used in various scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-methylbenzoate
- 4-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)-4-chlorobenzoate
- 4-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)-2-thiophenecarboxylate
Uniqueness
What sets 4-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable tool in research .
Properties
CAS No. |
477729-19-4 |
---|---|
Molecular Formula |
C28H26N2O5 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-prop-2-enylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C28H26N2O5/c1-3-9-23-12-7-8-13-24(23)34-20-27(31)30-29-19-22-14-16-25(26(18-22)33-2)35-28(32)17-15-21-10-5-4-6-11-21/h3-8,10-19H,1,9,20H2,2H3,(H,30,31)/b17-15+,29-19+ |
InChI Key |
YUPKTJFICJGCJC-BDADAALASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2CC=C)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2CC=C)OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.